

5-Methyl-2-heptanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-heptanone

Cat. No.: B097569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-heptanone is an organic compound classified as a ketone.^[1] It is a colorless liquid with a characteristic fruity odor and is found naturally as a volatile organic compound (VOC) in various plants and microorganisms.^{[2][3]} This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, purification, and analysis of **5-methyl-2-heptanone**. Additionally, it explores its potential applications in drug development, particularly focusing on its observed antifungal activity.

Chemical and Physical Properties

5-Methyl-2-heptanone, with the CAS number 18217-12-4, possesses a range of distinct physical and chemical properties that are critical for its handling, application, and analysis.^[4] These properties are summarized in the tables below.

Table 1: General and Physical Properties of 5-Methyl-2-heptanone

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O	[5]
Molecular Weight	128.21 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[6]
Odor	Fruity, nutty	[7]
Boiling Point	167.5 °C at 760 mmHg	[8]
Melting Point	-32.24 °C (estimate)	[8]
Density	0.811 g/cm ³	[8]
Flash Point	44.6 °C (112.3 °F)	[8]
Solubility in water	1371 mg/L at 25 °C (estimated)	[6]
Solubility in organic solvents	Soluble in alcohol and ether	[6]

Table 2: Spectroscopic and Chromatographic Data of 5-Methyl-2-heptanone

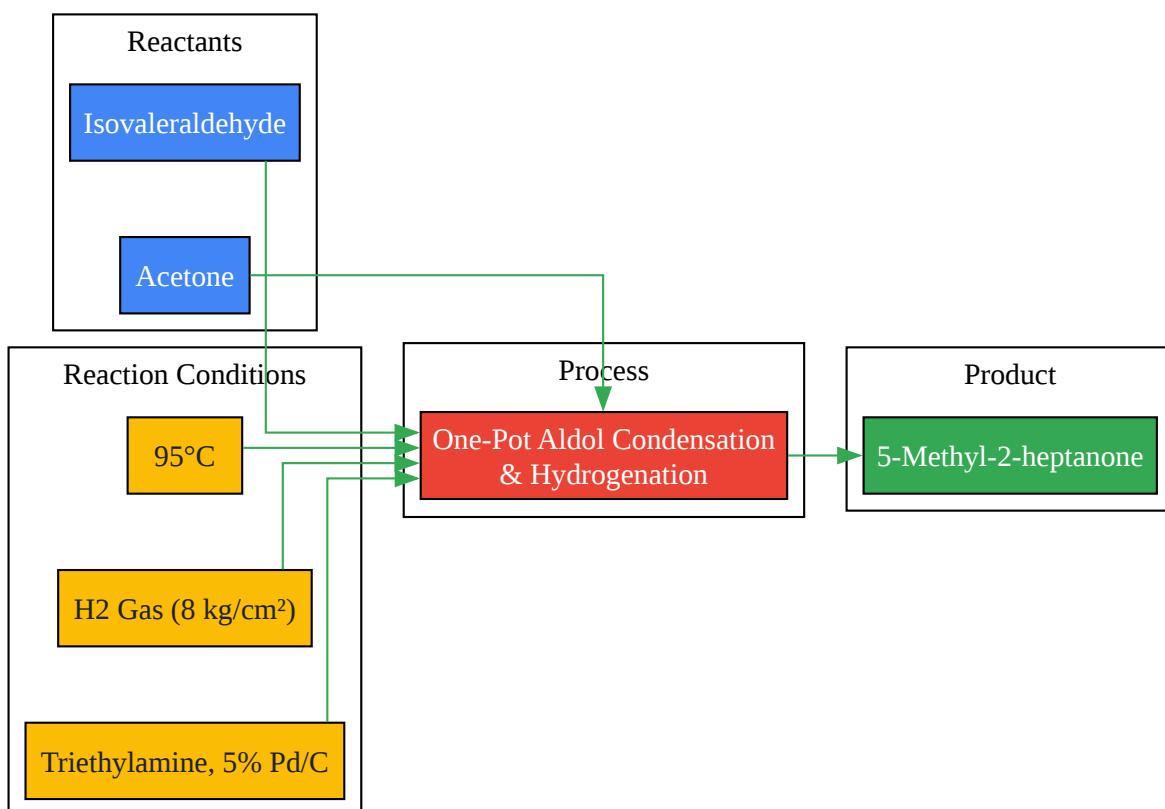
Data Type	Key Features	Reference
Mass Spectrometry (GC-MS)	Major fragments (m/z): 43, 58, 71, 85, 113, 128	[4]
Infrared (IR) Spectroscopy	Characteristic C=O stretch around 1715 cm ⁻¹	[4]
¹ H NMR Spectroscopy	Predicted chemical shifts for different proton environments	[8]
¹³ C NMR Spectroscopy	Predicted chemical shifts for different carbon environments	[8]
Kovats Retention Index	Semi-standard non-polar: 971, 974, 965; Standard polar: 1252, 1259.3, 1256	[5]

Synthesis and Purification

While numerous methods exist for the synthesis of ketones, a common approach for producing **5-methyl-2-heptanone** involves the aldol condensation of acetone with isovaleraldehyde, followed by hydrogenation.^[9]

Experimental Protocol: Synthesis of 5-Methyl-2-heptanone

This protocol is adapted from a general one-pot synthesis of methyl ketones.^[9]


Materials:

- Acetone
- Isovaleraldehyde
- Triethylamine
- 5% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas
- Nitrogen gas
- Autoclave reactor
- High-pressure metering pump

Procedure:

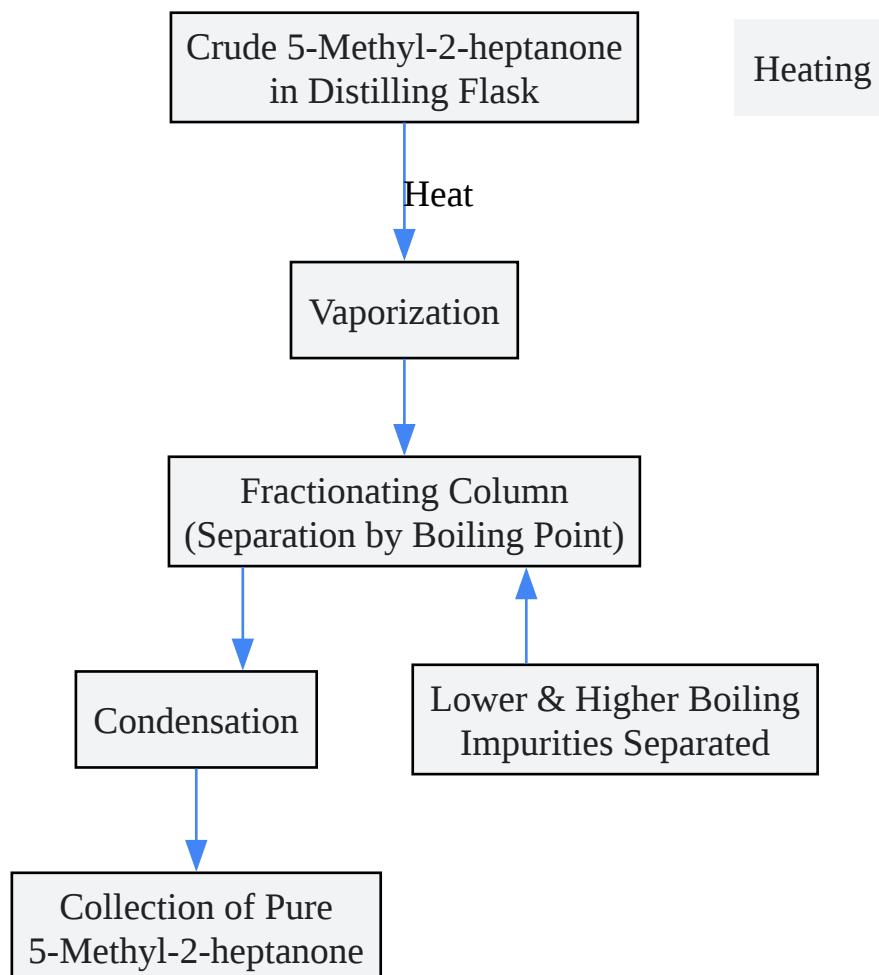
- Charge a 5L autoclave with 146g of triethylamine and 3g of 5% palladium on carbon.
- Seal the reaction system and purge with nitrogen three times to remove air.
- Heat the reactor to approximately 95°C.
- Introduce hydrogen gas to a pressure of 8 kg/cm².

- Begin stirring at 500 rpm.
- Using a high-pressure metering pump, continuously and uniformly feed a mixture of isovaleraldehyde (1720g, 20mol) and acetone (1195g, 20.6mol) into the reactor over approximately 2 hours.
- After the addition is complete, maintain the reaction at the same temperature and pressure for about 1 hour.
- Monitor the reaction progress by gas chromatography, aiming for a residual isovaleraldehyde content of $\leq 0.1\%$.
- Once the reaction is complete, cool the system to room temperature and filter to remove the catalyst.

[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Methyl-2-heptanone**.

Experimental Protocol: Purification by Fractional Distillation


Crude **5-methyl-2-heptanone** can be purified by fractional distillation to remove unreacted starting materials and byproducts.[\[10\]](#)

Materials:

- Crude **5-methyl-2-heptanone**
- Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
- Heating mantle
- Boiling chips

Procedure:

- Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.
- Add the crude **5-methyl-2-heptanone** and a few boiling chips to the distilling flask.
- Begin heating the flask gently with the heating mantle.
- Carefully monitor the temperature at the top of the fractionating column.
- Collect the fraction that distills at the boiling point of **5-methyl-2-heptanone** (approximately 167.5°C at atmospheric pressure).
- Discard any initial lower-boiling fractions and any higher-boiling residue.

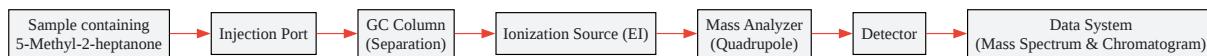
[Click to download full resolution via product page](#)

Caption: Purification by Fractional Distillation.

Analytical Methodologies

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the quantitative analysis of volatile ketones and can be adapted for **5-methyl-2-heptanone**.^[1]


Instrumentation:

- Gas chromatograph with a mass spectrometer detector (GC-MS)

- Capillary column (e.g., DB-5ms or equivalent)
- Headspace autosampler (optional, for volatile analysis)

Procedure:

- Sample Preparation: Prepare a standard solution of **5-methyl-2-heptanone** in a suitable solvent (e.g., methanol or hexane). For quantitative analysis, prepare a calibration curve with a series of known concentrations.
- GC-MS Parameters:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium
 - Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: Scan from m/z 40 to 200.
- Analysis: Inject the sample into the GC-MS system. The retention time and the mass spectrum of the resulting peak are used for identification and quantification.

[Click to download full resolution via product page](#)

Caption: GC-MS Analysis Workflow.

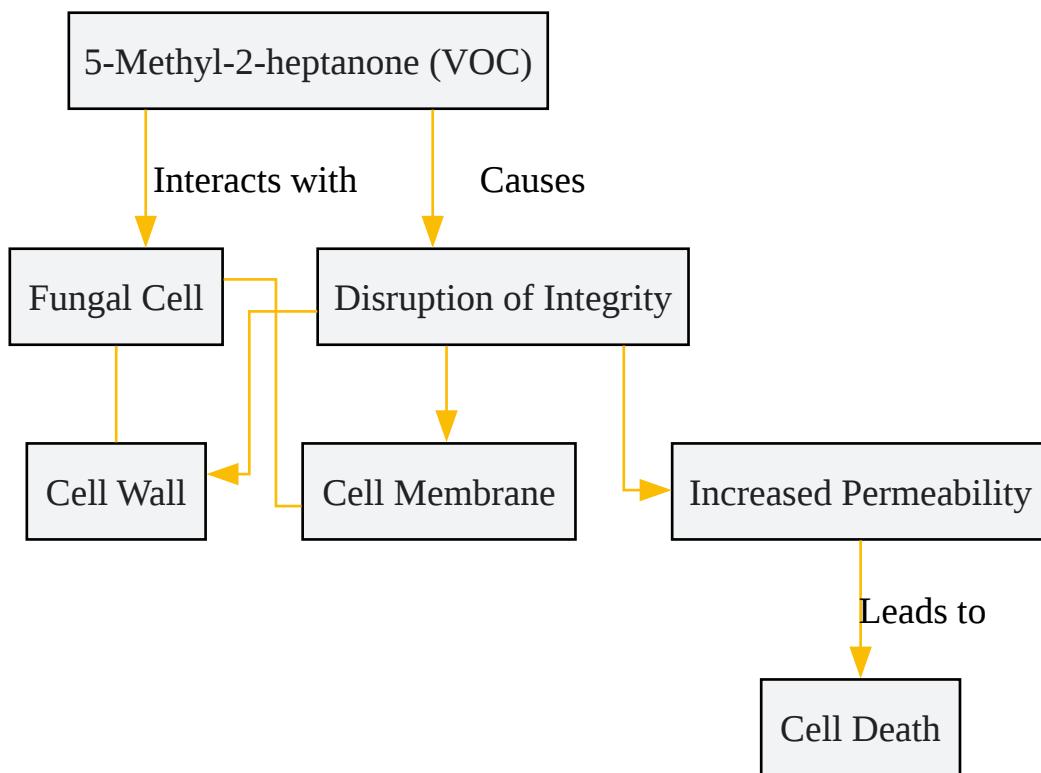
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This general protocol is suitable for acquiring ¹H and ¹³C NMR spectra of ketones.[11][12]

Materials:

- Purified **5-methyl-2-heptanone**
- Deuterated solvent (e.g., CDCl_3)
- NMR tube (5 mm)
- Pipette and filter

Procedure:


- Dissolve 5-25 mg of purified **5-methyl-2-heptanone** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube and carefully wipe the outside.
- Insert the tube into the NMR spectrometer and acquire the ^1H and ^{13}C spectra according to the instrument's standard operating procedures.

Applications in Drug Development

Recent studies have highlighted the potential of **5-methyl-2-heptanone** as a bioactive compound, particularly for its antifungal properties.[\[3\]](#)

Antifungal Activity and Mechanism of Action

5-Methyl-2-heptanone has been identified as a volatile organic compound emitted by *Bacillus subtilis* that exhibits significant antifungal activity against plant pathogens such as *Alternaria solani*.[\[3\]](#) The proposed mechanism of action involves the disruption of the fungal cell wall and membrane integrity, leading to increased cell membrane permeability.[\[3\]](#)[\[13\]](#) This disruption ultimately results in cell death.

[Click to download full resolution via product page](#)

Caption: Antifungal Mechanism of **5-Methyl-2-heptanone**.

The ability of **5-methyl-2-heptanone** to compromise fungal cell structures suggests its potential as a lead compound for the development of novel antifungal agents. Further research could focus on structure-activity relationship (SAR) studies to enhance its potency and selectivity, as well as to evaluate its efficacy and safety in preclinical models. Its volatile nature might also be advantageous for certain applications, such as in the treatment of topical fungal infections or for the disinfection of surfaces.

Safety and Handling

5-Methyl-2-heptanone is a flammable liquid and vapor.^[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.^[5] Therefore, it should be handled in a well-ventilated area, away from heat, sparks, and open flames.^{[3][14]} Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.^[14]

Conclusion

5-Methyl-2-heptanone is a versatile ketone with well-defined chemical and physical properties. Standard organic chemistry techniques can be employed for its synthesis, purification, and analysis. Its demonstrated antifungal activity opens avenues for its exploration as a potential lead compound in the development of new therapeutic agents. This guide provides a foundational resource for researchers and scientists interested in further investigating the properties and applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 3. Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From *Bacillus subtilis* ZD01 Against *Alternaria solani* in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Heptanone, 5-methyl- [webbook.nist.gov]
- 5. 5-Methyl-2-heptanone | C8H16O | CID 28965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-methyl-2-heptanone, 18217-12-4 [thegoodscentscompany.com]
- 7. academic.oup.com [academic.oup.com]
- 8. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 9. Novel methyl heptanone synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 10. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Frontiers | Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From *Bacillus subtilis* ZD01 Against *Alternaria solani* in Potato [frontiersin.org]

- 14. 5-Methyl-2-hexanone synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Methyl-2-heptanone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097569#5-methyl-2-heptanone-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com